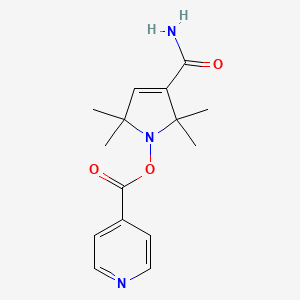
3-CARBAMOYL-2,2,5,5-TETRAMETHYL-2,5-DIHYDRO-1H-PYRROL-1-YL PYRIDINE-4-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carbamoyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl pyridine-4-carboxylate is a complex organic compound with the empirical formula C9H15N2O2. It is known for its unique structure, which includes a pyrrolidine ring and a pyridine carboxylate group. This compound is often used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-carbamoyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl pyridine-4-carboxylate typically involves the reaction of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide with appropriate reagents under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C and 25°C. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems for temperature and pressure control. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. The final product is typically obtained in high purity through recrystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-Carbamoyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
The major products formed from these reactions include various oxides, reduced derivatives, and substituted compounds, which can be further utilized in different applications .
Applications De Recherche Scientifique
3-Carbamoyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl pyridine-4-carboxylate is widely used in scientific research due to its versatile properties:
Mécanisme D'action
The mechanism of action of 3-carbamoyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl pyridine-4-carboxylate involves its interaction with molecular targets through its nitroxide radical. This interaction can lead to the formation of reactive oxygen species (ROS), which play a role in various biochemical pathways. The compound’s ability to stabilize free radicals makes it useful in studying oxidative stress and related processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide: Similar in structure but lacks the pyridine carboxylate group.
3-Carboxy-2,2,5,5-tetramethyl-1-pyrolidinyloxy: Contains a carboxylic acid group instead of a carbamoyl group.
1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid: Contains a hydroxyl group instead of a carbamoyl group.
Uniqueness
The uniqueness of 3-carbamoyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl pyridine-4-carboxylate lies in its combination of a pyrrolidine ring with a pyridine carboxylate group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring stable nitroxide radicals and specific reactivity patterns .
Propriétés
IUPAC Name |
(3-carbamoyl-2,2,5,5-tetramethylpyrrol-1-yl) pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-14(2)9-11(12(16)19)15(3,4)18(14)21-13(20)10-5-7-17-8-6-10/h5-9H,1-4H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVJQUWOMUVIOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1OC(=O)C2=CC=NC=C2)(C)C)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-dihydro-1H-inden-5-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5528337.png)
![4-bromo-N-[(E)-1-(4-fluorophenyl)ethylideneamino]benzenesulfonamide](/img/structure/B5528339.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-(1-naphthyl)-4-oxobutanamide hydrochloride](/img/structure/B5528347.png)
![methyl 4,5-dimethoxy-2-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5528355.png)




![3-(1H-indol-3-yl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B5528379.png)
![1-[4-(TERT-BUTYL)BENZYL]-4-[(2,3,5,6-TETRAMETHYLPHENYL)SULFONYL]PIPERAZINE](/img/structure/B5528397.png)
![6-(2,5-dimethyl-3-furyl)-7-methyl-8-oxo-N-(tetrahydrofuran-3-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5528403.png)
![(1R,7S)-3-cycloheptyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide](/img/structure/B5528414.png)
![6-[(1-cyclopentyl-3-piperidinyl)carbonyl]-5,6,7,8-tetrahydro-1,6-naphthyridine](/img/structure/B5528421.png)
